molecular formula C23H20N4O4S B10994573 methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B10994573
M. Wt: 448.5 g/mol
InChI Key: IIWUIROISOBMRI-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a pyrazole ring, a thiazole ring, and a methoxyphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. This can be achieved through the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the pyrazole derivative with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step is the coupling of the thiazole derivative with methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be studied for its potential biological activities. The presence of the pyrazole and thiazole rings suggests that it may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is likely to involve interactions with specific molecular targets. The pyrazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
  • Methyl 2-({[3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate

Uniqueness

Compared to similar compounds, methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more potent candidate for various applications.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H20N4O4S/c1-27-18(13-17(26-27)14-9-11-16(30-2)12-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,25,28)

InChI Key

IIWUIROISOBMRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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